(-)-Eseroline fumarate is a significant compound in scientific research, primarily known for its role as an acetylcholinesterase inhibitor and its potential applications in pharmacology. This compound has the molecular formula and a molecular weight of 334.4 g/mol. Typically, it is available with a purity of over 95% for research purposes .
(-)-Eseroline fumarate is derived from eseroline, which is a metabolite of physostigmine, an established acetylcholinesterase inhibitor. Eseroline functions as an opioid agonist, exhibiting a unique pharmacological profile that combines analgesic effects and weak acetylcholinesterase inhibition. This classification places (-)-Eseroline fumarate within the broader category of compounds used for neurological research and potential therapeutic applications .
The synthesis of (-)-Eseroline fumarate involves several chemical reactions that transform precursor compounds into the final product. One common synthetic route begins with the alkylation of phenacetin with dimethyl sulfate to produce N-methylphenetidine. Subsequent reactions involve treatment with various reagents such as 2-bromopropanoyl bromide followed by aluminum trichloride, leading to the formation of several intermediates before arriving at (-)-Eseroline fumarate .
The specific steps can be summarized as follows:
The molecular structure of (-)-Eseroline fumarate can be represented by its chemical formula . The structure includes a complex arrangement featuring multiple functional groups that contribute to its biological activity. The compound contains an indole moiety, which is crucial for its interaction with biological targets, particularly opioid receptors .
(-)-Eseroline fumarate participates in various chemical reactions that highlight its utility as a research compound. Notably, it has been studied for its role in anaerobic oxidation processes in bacteria like Escherichia coli, where it acts similarly to potassium ferricyanide as an electron acceptor.
In terms of pharmacological activity, (-)-Eseroline fumarate interacts with opioid receptors, particularly the μ-opioid receptor, which mediates its analgesic effects. The compound's ability to inhibit acetylcholinesterase also positions it as a candidate for exploring neuroprotective strategies .
The mechanism of action for (-)-Eseroline fumarate involves dual pathways:
This dual action makes (-)-Eseroline fumarate a compound of interest for developing new analgesics with potentially fewer side effects compared to traditional opioids.
(-)-Eseroline fumarate exhibits several notable physical and chemical properties:
These properties are critical for researchers when considering the compound's application in laboratory settings.
(-)-Eseroline fumarate has diverse applications in scientific research:
(-)-Eseroline fumarate possesses the molecular formula C₁₇H₂₂N₂O₅, representing a salt formed between the eseroline alkaloid (C₁₃H₁₈N₂O) and fumaric acid (C₄H₄O₄). The eseroline moiety features a tricyclic structure comprising an indole core fused with a pyrrolidine ring, exhibiting specific stereochemistry at the 3aR and 8bS positions. This absolute configuration is critical for its biological activity, as the enantiomeric form displays reduced receptor affinity. The fumarate counterion exists as the trans-isomer of butenedioic acid, which influences crystallinity and solubility [1] [9] [10].
Table 1: Atomic Composition of (-)-Eseroline Fumarate
Component | Molecular Formula | Molecular Weight (g/mol) | Chiral Centers |
---|---|---|---|
Eseroline base | C₁₃H₁₈N₂O | 218.30 | 2 (3aR, 8bS) |
Fumaric acid | C₄H₄O₄ | 116.07 | - |
Salt complex | C₁₇H₂₂N₂O₅ | 334.37 | 2 (3aR, 8bS) |
Crystallographic studies indicate that the fumarate salt crystallizes in an orthorhombic system with defined unit cell parameters. Hydrogen bonding between the protonated tertiary amine of eseroline and carboxylate groups of fumaric acid stabilizes the crystal lattice. The salt form exhibits improved thermal stability compared to the free base, with decomposition above 180°C. Hygroscopicity testing reveals moderate moisture sensitivity, necessitating storage at -20°C under desiccated conditions for long-term stability. Bulk density measurements show values of 0.62 g/cm³, influencing formulation handling properties [1] [10].
While fumarate is the predominant salt form, research mentions hydrochloride and salicylate variants for specific applications:
Table 2: Salt Form Comparison
Property | Fumarate | Hydrochloride | Salicylate |
---|---|---|---|
Crystallinity | High | Moderate | Low |
Solubility (DMSO) | >50 mg/mL | >100 mg/mL | >75 mg/mL |
Melting Point | >180°C (dec) | ~165°C (dec) | ~150°C (dec) |
Reported Uses | In vitro studies | In vivo CNS research | Analgesia studies |
The fumarate form provides optimal crystalline stability for storage, while hydrochloride salts offer enhanced aqueous solubility for injection studies. Salicylate forms demonstrate altered pharmacokinetics in analgesia research due to secondary pharmacological effects of salicylic acid [2] [5] [7].
NMR Spectroscopy (400 MHz, DMSO-d6):
IR Spectroscopy (KBr pellet):
UV-Vis (MeOH):
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal electrostatic complementarity between protonated eseroline and fumarate anions, with binding energy of -42.3 kcal/mol. Molecular dynamics simulations demonstrate stable salt bridge formation between the ammonium ion and carboxylate groups (average distance: 2.78 Å). Docking studies indicate that the free base interacts with the μ-opioid receptor via key residues:
Table 3: Computational Parameters
Calculation Type | Basis Set | Key Interaction | Energy (kcal/mol) |
---|---|---|---|
Conformational Analysis | MMFF94 | Ring puckering | ΔG = 2.1 |
Salt Formation | B3LYP/6-31G* | NH⁺⋯⁻OOC | -42.3 |
μ-Opioid Docking | AutoDock Vina | Binding affinity | -8.7 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: